molecular formula C21H27N3O2 B3726071 1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea

1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea

Cat. No.: B3726071
M. Wt: 353.5 g/mol
InChI Key: MUCSWMKGNLDAJM-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea is a complex organic compound that features an adamantane core, a hydroxyphenyl group, and a urea moiety

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-4-17-5-3-6-18(19(17)25)13-22-24-20(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h2-3,5-6,13-16,25H,1,4,7-12H2,(H2,23,24,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSWMKGNLDAJM-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea typically involves multiple steps. One common method includes the reaction of adamantane derivatives with urea and hydroxyphenyl compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The adamantane core and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the adamantane or phenyl rings.

Scientific Research Applications

1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea stands out due to its combination of an adamantane core with a hydroxyphenyl group and a urea moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea
Reactant of Route 2
Reactant of Route 2
1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.